1-(cyclopropylmethyl)-4-iodo-2-phenyl-1H-imidazole
Description
1-(Cyclopropylmethyl)-4-iodo-2-phenyl-1H-imidazole is a halogenated imidazole derivative characterized by a cyclopropylmethyl group at the N1 position, an iodine atom at C4, and a phenyl substituent at C2. Imidazole derivatives are widely studied for their pharmacological and material science applications due to their versatile reactivity and ability to engage in hydrogen bonding and halogen interactions .
Properties
Molecular Formula |
C13H13IN2 |
|---|---|
Molecular Weight |
324.16 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-4-iodo-2-phenylimidazole |
InChI |
InChI=1S/C13H13IN2/c14-12-9-16(8-10-6-7-10)13(15-12)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 |
InChI Key |
GVQICOQXSZRIQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=C(N=C2C3=CC=CC=C3)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-cyclopropylmethyl-4-iodo-2-phenyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of Substituents: The cyclopropylmethyl and phenyl groups can be introduced through nucleophilic substitution reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Cyclopropylmethyl-4-iodo-2-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, nickel), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Scientific Research Applications
1-Cyclopropylmethyl-4-iodo-2-phenyl-1H-imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-cyclopropylmethyl-4-iodo-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Key Observations :
- Halogen Substituents : The iodine atom in the target compound contrasts with chlorine in and bromine in . Iodine’s larger atomic radius may enhance van der Waals interactions or influence pharmacokinetics (e.g., longer half-life) compared to lighter halogens.
- Aryl vs. Alkyl Substituents : The phenyl group at C2 is common in bioactive imidazoles (e.g., ), while bulkier groups like tert-butylphenyl in may reduce solubility but enhance target specificity.
Challenges for the Target Compound :
- Introducing iodine at C4 may require regioselective halogenation under controlled conditions.
- Cyclopropylmethyl groups are sensitive to ring-opening under acidic or oxidative conditions, necessitating mild synthetic protocols.
Pharmacological and Physicochemical Properties
While pharmacological data for the target compound are absent in the evidence, trends from analogous compounds suggest:
- Antimicrobial Activity : Nitro- and halogen-substituted imidazoles (e.g., ) often exhibit antimicrobial properties. The iodine atom may enhance activity against iodine-sensitive pathogens.
- Crystallographic Behavior : Bulky substituents like tert-butylphenyl in improve crystallinity, whereas iodine’s polarizability may aid in crystal packing .
Biological Activity
1-(Cyclopropylmethyl)-4-iodo-2-phenyl-1H-imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by an imidazole ring substituted with a cyclopropylmethyl group, an iodine atom at the 4-position, and a phenyl group at the 2-position. Its molecular formula is CHI N with a molecular weight of approximately 324.16 g/mol.
Research indicates that this compound may interact with specific molecular targets, modulating their activity. Notably, it has been evaluated for its ability to inhibit enzymes linked to cell proliferation, suggesting its potential as an anticancer agent . The compound's mechanism of action involves binding to these enzymes, thereby affecting cellular pathways associated with growth and survival.
Anticancer Properties
Studies have shown that this compound exhibits significant anticancer activity by inhibiting cancer cell proliferation. For instance, in vitro assays demonstrated that it can effectively reduce the viability of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. The specific pathways influenced by this compound are currently under investigation, but preliminary data suggest a multifaceted approach involving several cellular mechanisms.
Enzyme Inhibition
The compound has been reported to inhibit certain kinases and enzymes involved in tumor growth. For example, it may target polo-like kinases (Plk), which are crucial for cell division and are often overexpressed in cancer cells. This inhibition could lead to mitotic arrest and subsequent cell death, making it a candidate for further development as an anticancer therapeutic .
Case Studies
Several studies have explored the biological activity of imidazole derivatives similar to this compound:
- Study on Antitumor Activity : A study investigated the effects of imidazole derivatives on glioma cells, revealing that compounds with similar structural features could significantly inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .
- Inhibition of Proliferation : Another study focused on imidazopyridine derivatives, which share structural similarities with our compound. These derivatives demonstrated potent inhibitory effects on specific cancer cell lines, highlighting the potential of imidazole-based compounds in cancer therapy .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other related compounds is essential:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4-Iodo-2-methylimidazole | Structure | Methyl group substitution; used in biological studies. |
| 2-(Cyclopropylmethyl)-4-methylimidazole | Structure | Methyl substitution; exhibits different biological activities. |
| Phenylimidazole derivatives | Structure | Various substitutions; explored for their pharmacological properties. |
These comparisons highlight how variations in substituents can lead to distinct biological activities among imidazole derivatives.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 1-(cyclopropylmethyl)-4-iodo-2-phenyl-1H-imidazole?
- Methodology : The synthesis typically involves sequential alkylation and halogenation. For example, 4-nitroimidazole derivatives can be alkylated using bromo-cyclopropylmethane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopropylmethyl group . Subsequent iodination at the 4-position may employ iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents. Purification via flash chromatography and validation using LCMS (e.g., m/z = 325.1 [M+H]⁺) and ¹H/¹³C NMR are critical for confirming structure .
Q. How is the structural integrity of this compound validated experimentally?
- Methodology :
- NMR Spectroscopy : ¹H NMR identifies substituent environments (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm and aromatic protons for phenyl/imidazole groups). ¹³C NMR confirms iodine’s deshielding effect on the adjacent carbon .
- X-ray Crystallography : SHELX software is used for structure refinement. For example, similar imidazole derivatives show planar imidazole rings with bond angles deviating <2° from ideal geometry, validated via CCDC deposition .
- Elemental Analysis : Combustion analysis (C, H, N) ensures stoichiometric purity (e.g., <0.4% deviation from calculated values) .
Q. What reactivity is expected from the 4-iodo substituent in cross-coupling reactions?
- Methodology : The iodine atom facilitates Suzuki-Miyaura or Stille couplings. For example, Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids in THF/H₂O at 80°C, yielding biaryl derivatives. Regioselectivity is ensured by the imidazole’s electron-withdrawing nature, directing metal insertion at C4 . Post-reaction analysis via TLC and HPLC confirms product homogeneity .
Advanced Research Questions
Q. How can crystallographic disorder in the cyclopropylmethyl group be resolved during structural analysis?
- Methodology : SHELXL’s PART instruction partitions disordered atoms into split positions. For example, cyclopropylmethyl groups in similar structures exhibit rotational disorder, modeled with occupancy ratios refined to >0.7 for dominant conformers. Thermal ellipsoid plots (e.g., Uᵢₕ > 0.08 Ų) highlight disordered regions . Comparative analysis with non-disordered analogs (e.g., 4-phenylimidazole derivatives) aids validation .
Q. What strategies optimize regioselective functionalization of the imidazole core?
- Methodology :
- Directed C-H Activation : Pd(OAc)₂ with directing groups (e.g., pyridine) enables selective C5 functionalization, avoiding competing C4 reactivity .
- Halogen Exchange : Iodo-to-bromo exchange using CuBr₂ in DMF at 120°C allows sequential functionalization .
- Computational Guidance : DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic aromatic substitution sites, aligning with experimental regioselectivity .
Q. How can AutoDock be utilized to predict biological interactions of this compound?
- Methodology :
- Receptor Preparation : Protonate and optimize target proteins (e.g., WDR5-MYC) using AMBER force fields.
- Ligand Docking : AutoDock4’s Lamarckian GA parameters (e.g., 100 runs, 25M evaluations) generate binding poses. For imidazole derivatives, hydrogen bonding with Asp106 and π-stacking with Phe91 are common .
- Validation : RMSD <2.0 Å between docked and crystallographic poses confirms reliability .
Q. How should contradictory NMR data (e.g., unexpected splitting) be interpreted?
- Methodology :
- Dynamic Effects : Variable-temperature NMR (e.g., 298–343 K) identifies rotational barriers in cyclopropylmethyl groups. Line-shape analysis calculates activation energies (ΔG‡ > 60 kJ/mol) .
- Solvent Effects : CDCl₃ vs. DMSO-d₆ comparisons reveal hydrogen bonding or aggregation. NOESY correlations clarify spatial proximity of split signals .
- Crystal Packing : X-ray data (e.g., C-H···π interactions) may explain NMR anomalies in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
